molecular formula C19H19N5O2 B2457280 3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900896-05-1

3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2457280
CAS No.: 900896-05-1
M. Wt: 349.394
InChI Key: RNAOQKPFHRQNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-9-17(23-8-7-20-11-23)24-19(21-12)18(13(2)22-24)14-5-6-15(25-3)16(10-14)26-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAOQKPFHRQNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an imidazole moiety, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties . The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth and proliferation, including BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715Inhibition of BRAF(V600E)
Pyrazole AMDA-MB-23110EGFR inhibition
Pyrazole BHeLa12Induction of apoptosis

Anti-inflammatory Properties

In addition to antitumor activity, this compound has shown anti-inflammatory effects . It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response. The imidazole ring is believed to play a role in modulating these effects through interaction with specific receptors .

Antibacterial and Antifungal Activities

Studies have also explored the antibacterial and antifungal properties of pyrazole derivatives. The compound has demonstrated activity against various bacterial strains and fungi. The presence of the dimethoxyphenyl group is thought to enhance its antimicrobial efficacy by improving membrane permeability and disrupting cellular functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Dimethoxyphenyl Group : Enhances lipophilicity and improves binding affinity to target proteins.
  • Imidazole Moiety : Contributes to biological interactions through hydrogen bonding and π-stacking with nucleophilic sites in enzymes or receptors.
  • Pyrazolo[1,5-a]pyrimidine Core : Essential for maintaining the structural integrity necessary for biological activity.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Combination Therapy with Doxorubicin : A study demonstrated that combining this pyrazole derivative with doxorubicin resulted in a synergistic effect against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination significantly enhanced cytotoxicity compared to either agent alone .
  • In Vivo Efficacy : In animal models of cancer, administration of this compound resulted in reduced tumor size and improved survival rates. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antitumor agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is believed to interfere with cellular signaling pathways involved in tumor growth and survival. For instance, it may inhibit specific kinases that are crucial for cancer cell metabolism and proliferation .
  • Case Studies : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The compound's structural modifications have been linked to increased potency against these cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Research Findings : Studies indicate that pyrazolo[1,5-a]pyrimidines can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins. This was observed in models of carrageenan-induced edema where the compound demonstrated a lower ulcerogenic profile compared to traditional anti-inflammatory drugs like Diclofenac .
  • Clinical Relevance : These findings suggest a potential use in treating inflammatory diseases with reduced side effects.

Enzymatic Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Target Enzymes : Research has shown that derivatives can act as inhibitors of enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and various kinases. This dual action enhances their therapeutic potential in cancer and inflammatory disorders .
  • Quantitative Analysis : The effectiveness of these inhibitors can be quantitatively assessed through IC50 values obtained from enzyme activity assays.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

SubstituentEffect on ActivityReference
3,4-Dimethoxy GroupEnhances lipophilicity and bioavailability
Imidazole RingEssential for binding affinity to target enzymes
Dimethyl SubstituentsModulate steric hindrance affecting enzyme interaction

Preparation Methods

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions but may lead to side reactions with sensitive substrates. Transitioning to biodegradable solvents like cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Protecting Group Strategies

Temporary protection of the imidazole nitrogen with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during cyclocondensation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the imidazole functionality with >90% efficiency.

Purification Challenges

Chromatographic separation remains a bottleneck due to the compound’s high polarity. Recrystallization optimization using mixed solvents (e.g., ethyl acetate/hexanes) improves crystal quality and purity.

Q & A

Basic: What are the standard synthetic routes for introducing imidazolyl groups into pyrazolo[1,5-a]pyrimidine derivatives?

The imidazolyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, 7-chloropyrazolo[1,5-a]pyrimidine intermediates can react with 1H-imidazole under reflux conditions in polar solvents like ethanol or acetonitrile. This method, adapted from protocols for similar pyrazolo[1,5-a]pyrimidines, requires precise stoichiometric control and temperature modulation to avoid side reactions (e.g., over-substitution) . Key steps include:

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Characterization using 1H^1H-NMR to confirm regioselectivity at the 7-position.

Basic: How is the compound structurally characterized using spectroscopic and crystallographic methods?

Methodological workflow:

  • 1H^1H-/13C^{13}C-NMR : Assign peaks based on substituent-induced chemical shifts. For example, the imidazolyl proton resonates at δ 8.6–9.2 ppm, while methoxyphenyl protons appear at δ 3.8–4.1 ppm (dimethyl groups at δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Pyrazolo[1,5-a]pyrimidines often form triclinic or monoclinic systems with π-π stacking interactions .

Advanced: How can reaction conditions be optimized to improve synthetic yields of the target compound?

Variables to optimize:

  • Solvent polarity : Acetonitrile (higher polarity) may enhance coupling efficiency compared to ethanol for imidazole substitution .
  • Catalyst use : Additives like K2 _2CO3 _3 can deprotonate imidazole, accelerating nucleophilic attack .
  • Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction time, reduced byproducts).
  • Yield tracking : Compare yields (e.g., 62–70% in analogous compounds ) and adjust stoichiometry of 7-chloro precursors.

Advanced: How to resolve conflicting data in reported synthesis protocols for pyrazolo[1,5-a]pyrimidines?

Case study : Discrepancies in yields (e.g., 62% vs. 70% for similar compounds ) may arise from:

  • Purity of starting materials : Impurities in 7-chloro intermediates reduce coupling efficiency.
  • Workup protocols : Neutralization with HCl vs. acetic acid alters precipitate purity.
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted precursors .

Advanced: What computational strategies predict the biological activity of this compound?

Stepwise approach:

Molecular docking : Screen against targets like CRF1 receptors (related to anxiolytic activity) using AutoDock Vina. The imidazolyl group may form hydrogen bonds with Asp-206/Asn-283 residues .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, trifluoromethyl groups enhance lipophilicity and target binding .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Advanced: What strategies ensure regioselective substitution at the 3- and 7-positions of pyrazolo[1,5-a]pyrimidines?

Regiochemical control:

  • 3-position : Electrophilic aromatic substitution (e.g., nitration) favors electron-rich positions. Methoxyphenyl groups direct substitution via resonance .
  • 7-position : Chlorine at C7 is highly reactive toward nucleophiles (e.g., imidazole) due to the electron-withdrawing pyrimidine ring .
  • Protecting groups : Use Boc-protected amines to block undesired sites during multi-step synthesis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Experimental design:

Substituent variation : Synthesize analogs with:

  • Halogens (Cl, F) at the 3-position for steric effects .
  • Methyl vs. ethyl groups at C2/C5 to assess steric tolerance .

Biological assays :

  • Enzyme inhibition : Measure IC50_{50} against Pf-dihydroorotate dehydrogenase (malaria target) .
  • Cellular uptake : Use fluorescence tagging to track intracellular localization .

Data analysis : Apply multivariate regression to link logP, polar surface area, and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.